REACTION_CXSMILES
|
II.FC(F)(F)C(O[I:8](C1C=CC=CC=1)OC(=O)C(F)(F)F)=O.[CH3:24][O:25][C:26]1[CH:31]=[CH:30][C:29]([C:32]2[CH:36]=[C:35]([C:37]([O:39][CH3:40])=[O:38])[O:34][N:33]=2)=[CH:28][CH:27]=1>C(Cl)Cl>[I:8][C:31]1[CH:30]=[C:29]([C:32]2[CH:36]=[C:35]([C:37]([O:39][CH3:40])=[O:38])[O:34][N:33]=2)[CH:28]=[CH:27][C:26]=1[O:25][CH3:24]
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Name
|
|
Quantity
|
0.147 mL
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
1.224 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OI(OC(C(F)(F)F)=O)C1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
1.021 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1=NOC(=C1)C(=O)OC
|
Name
|
|
Quantity
|
13.2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After this time the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
This was purified by flash chromatography (Biotage Horizon, 40M, Si, ˜30 mL/min, 100% hexanes for 360 mL, gradient to 20% EtOAc in hexanes over 2088 mL, gradient to 40% EtOAc in hexanes over 2448 mL)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C=CC1OC)C1=NOC(=C1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |